An In-Depth Technical Guide to 1-Chloro-3-methylisoquinoline: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-Chloro-3-methylisoquinoline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-methylisoquinoline is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. The isoquinoline scaffold is a key structural motif in numerous natural products and synthetic compounds with a wide range of biological activities. The presence of a chlorine atom at the 1-position and a methyl group at the 3-position imparts unique reactivity and allows for diverse chemical modifications, making it a valuable intermediate in the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of 1-chloro-3-methylisoquinoline, detailed synthetic protocols, and an exploration of its applications in drug discovery and materials science.
Part 1: Core Physical and Chemical Properties
1-Chloro-3-methylisoquinoline is a solid at room temperature with a characteristic odor. Its core properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 7115-16-4 | |
| Molecular Formula | C₁₀H₈ClN | |
| Molecular Weight | 177.63 g/mol | |
| Appearance | Solid (crystalline) | |
| Melting Point | Data not available; expected to be similar to related compounds such as 1-chloroisoquinoline (31-36 °C). | |
| Boiling Point | Data not available; expected to be higher than 1-methylisoquinoline (126-128 °C at 16 mmHg). | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and likely insoluble in water. |
Spectroscopic Data
The structural elucidation of 1-chloro-3-methylisoquinoline is confirmed through various spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline ring system and a singlet for the methyl group protons. The exact chemical shifts will be influenced by the chloro and methyl substituents.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule. The carbon atom attached to the chlorine will be significantly downfield.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the isoquinoline ring, and a C-Cl stretching vibration.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 177 and an M+2 peak at m/z 179 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.
Part 2: Synthesis and Purification
The most common and efficient method for the synthesis of 1-chloro-3-methylisoquinoline is through the chlorination of 3-methylisoquinolin-1(2H)-one. This precursor can be synthesized through various established routes.
Experimental Protocol: Synthesis of 1-Chloro-3-methylisoquinoline
This protocol outlines the chlorination of 3-methylisoquinolin-1(2H)-one using phosphorus oxychloride (POCl₃).
Materials:
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3-Methylisoquinolin-1(2H)-one
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Stirring apparatus
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methylisoquinolin-1(2H)-one in an excess of phosphorus oxychloride.
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Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.
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Cautiously quench the residue by slowly adding crushed ice with stirring.
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Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure 1-chloro-3-methylisoquinoline.
Causality Behind Experimental Choices: Phosphorus oxychloride is a powerful chlorinating agent suitable for converting the lactam functionality in 3-methylisoquinolin-1(2H)-one to the corresponding chloro-substituted isoquinoline. The basic workup with sodium bicarbonate is essential to neutralize the acidic reaction mixture and the hydrochloric acid formed during the reaction.
Caption: Synthetic workflow for 1-chloro-3-methylisoquinoline.
Part 3: Chemical Reactivity and Synthetic Applications
The chlorine atom at the 1-position of the isoquinoline ring is susceptible to nucleophilic substitution, making 1-chloro-3-methylisoquinoline a valuable precursor for a wide range of derivatives.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing effect of the nitrogen atom in the isoquinoline ring activates the 1-position towards nucleophilic attack. Consequently, the chlorine atom can be readily displaced by various nucleophiles, including amines, alkoxides, and thiolates, to generate a diverse library of 1-substituted-3-methylisoquinolines.
Palladium-Catalyzed Cross-Coupling Reactions
1-Chloro-3-methylisoquinoline can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to more complex molecular architectures. While chloroarenes are generally less reactive than their bromo or iodo counterparts in these reactions, the use of specialized catalysts and ligands can facilitate efficient coupling.
Caption: Reactivity of 1-chloro-3-methylisoquinoline.
Part 4: Applications in Drug Discovery
The isoquinoline core is a privileged scaffold in medicinal chemistry, and its derivatives have shown a broad spectrum of pharmacological activities. The introduction of a chloro substituent can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. 1-Chloro-3-methylisoquinoline serves as a key intermediate in the synthesis of compounds with potential therapeutic applications, including:
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Anticancer Agents: Many isoquinoline derivatives have demonstrated potent anticancer activity. The ability to functionalize the 1-position of 1-chloro-3-methylisoquinoline allows for the synthesis of libraries of compounds for screening against various cancer cell lines.
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Antimicrobial Agents: The isoquinoline nucleus is present in several natural and synthetic antimicrobial compounds. Derivatives of 1-chloro-3-methylisoquinoline can be explored for their potential as antibacterial and antifungal agents.
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Kinase Inhibitors: The isoquinoline scaffold has been utilized in the design of kinase inhibitors, which are a crucial class of drugs for the treatment of cancer and inflammatory diseases. The synthetic versatility of 1-chloro-3-methylisoquinoline makes it an attractive starting material for the development of novel kinase inhibitors.
Part 5: Safety and Handling
1-Chloro-3-methylisoquinoline is classified as an irritant and should be handled with appropriate safety precautions.
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GHS Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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In case of contact, rinse immediately with plenty of water and seek medical advice.
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Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before handling this compound.
References
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PubChem. 1-Chloro-3-methylisoquinoline. [Link]
- Vittorio, F., Santagati, N. A., Duro, R., Duro, F., Caruso, A., Amico Roxas, M., & Trombadore, S. (1984). Alkyl derivatives of isoquinoline. III. Synthesis and pharmacologic activity of dialkylaminoalkyl amides of 1-chloro- and 1-methoxy-3-carboxy-4-methylisoquinoline and of 3-car
